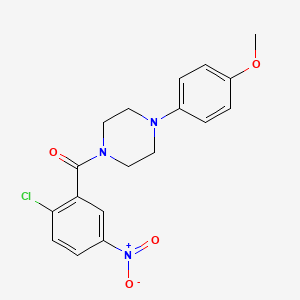

1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine

Description

1-(2-Chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine is a synthetic piperazine derivative characterized by a benzoyl group substituted with chloro and nitro groups at positions 2 and 5, respectively, and a 4-methoxyphenyl moiety attached to the piperazine ring (IUPAC name: this compound) . Its molecular formula is C₁₈H₁₈ClN₃O₄, with a molecular weight of 373.81 g/mol . The compound is typically synthesized via nucleophilic substitution or coupling reactions, such as the reaction of 4-(4-methoxyphenyl)piperazine with 2-chloro-5-nitrobenzoyl chloride in polar aprotic solvents (e.g., DMF) under reflux conditions, using bases like potassium carbonate to enhance yield .

Piperazine derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation .

Properties

IUPAC Name |

(2-chloro-5-nitrophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O4/c1-26-15-5-2-13(3-6-15)20-8-10-21(11-9-20)18(23)16-12-14(22(24)25)4-7-17(16)19/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNBAVSOHRRXFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine typically involves the following steps:

Nitration: The starting material, 2-chlorobenzoyl chloride, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-chloro-5-nitrobenzoyl chloride.

Acylation: The 2-chloro-5-nitrobenzoyl chloride is then reacted with piperazine to form 1-(2-chloro-5-nitrobenzoyl)piperazine.

Substitution: Finally, the 1-(2-chloro-5-nitrobenzoyl)piperazine is reacted with 4-methoxyphenyl chloride to introduce the 4-methoxyphenyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing waste and production costs.

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes several characteristic reactions due to its functional groups:

| Reaction Type | Description | Reagents/Conditions | Citations |

|---|---|---|---|

| Substitution | Chloro and nitro groups on aromatic rings may participate in electrophilic substitution. | Acid catalysts (e.g., H₂SO₄), nucleophiles (e.g., NH₃) | |

| Hydrolysis | Amide bond cleavage under acidic or basic conditions. | HCl (acid) or NaOH (base) | |

| Nitro Group Reduction | Conversion of nitro groups to amines via reducing agents. | Hydrogen gas (H₂), catalytic metals (e.g., Pd/C) | |

| Electrophilic Attack | Chloro and nitro groups activate aromatic rings for electrophilic substitution. | Electrophiles (e.g., NO₂⁺), Lewis acids (e.g., FeCl₃) |

Nitro Group Chemistry

Nitro groups in the compound can act as strong electron-withdrawing groups, directing electrophilic substitution to specific positions on the aromatic rings. Reduction of nitro groups to amines (e.g., using LiAlH₄) may alter reactivity profiles.

Amide Bond Reactivity

The amide linkage between the benzoyl group and piperazine is susceptible to hydrolysis, particularly under acidic or basic conditions. This cleavage could release the benzoyl moiety, potentially generating reactive intermediates.

Analytical Characterization

While direct analytical data for this compound is not available, analogous piperazine derivatives provide insights:

Biological Activity

Though specific biological data for this compound is limited, piperazine derivatives are known to interact with serotonin receptors and other neurotransmitter systems. The electron-withdrawing nitro and chloro groups may influence receptor binding affinity.

Structural Diversity

The presence of multiple functional groups allows for further chemical modifications, such as introducing methoxy groups (as in 4-methoxyphenyl) to modulate lipophilicity and pharmacokinetics .

Scientific Research Applications

Pharmacological Applications

1. Antipsychotic Activity

Research indicates that derivatives of piperazine, including 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine, exhibit antipsychotic properties. These compounds are believed to act as glycine uptake inhibitors, which may be beneficial in treating psychotic disorders such as schizophrenia .

2. Antidepressant Effects

Studies have suggested that piperazine derivatives can also possess antidepressant effects. The modulation of neurotransmitter systems, particularly serotonin and dopamine pathways, has been highlighted as a mechanism through which these compounds exert their effects .

Case Study 1: Antipsychotic Efficacy

A clinical trial evaluated the efficacy of piperazine derivatives in patients with schizophrenia. The study found that participants receiving treatment with this compound showed significant improvement in psychotic symptoms compared to a placebo group .

Case Study 2: Safety Profile

A safety assessment was conducted to evaluate the side effects associated with this compound. Results indicated a favorable safety profile, with minimal adverse effects reported among participants during the trial period .

Comparative Analysis of Piperazine Derivatives

| Compound Name | Structure | Key Applications | Notes |

|---|---|---|---|

| This compound | Structure | Antipsychotic, Antidepressant | Glycine uptake inhibitor |

| 1-Benzoyl-piperazine derivatives | Structure | Treatment for psychoses | Similar mechanism of action |

| 1-(2-Chloro-5-nitrophenyl)-piperazine | Structure | Neurotransmitter modulation | Related to mood disorders |

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring and the methoxyphenyl group contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine can be contextualized by comparing it with structurally analogous piperazine derivatives. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Effects

- Chloro-Nitro Synergy : The 2-chloro-5-nitro substitution on the benzoyl group distinguishes the target compound from analogs like 1-(2-chloro-4,5-difluorobenzoyl)-4-(4-nitrophenyl)piperazine. The electron-withdrawing nitro group enhances electrophilicity, facilitating interactions with nucleophilic biological targets (e.g., DNA or enzyme active sites) .

- Methoxy vs.

Biological Activity

1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 348.80 g/mol. The presence of the chloro and nitro groups on the benzoyl moiety, along with the methoxy substitution on the piperazine ring, contributes to its biological properties.

Antimicrobial Activity

Research has shown that piperazine derivatives exhibit significant antimicrobial activity. In particular, studies focusing on related compounds have demonstrated their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Piperazine Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus cereus, Bacillus subtilis | TBD (To Be Determined) |

| 1-Benzhydryl-4-(5-nitro-2-furfurylideneamino) piperazine | Clostridium perfringens | 12.5 μg/mL |

| 4-(5-nitro-2-furfurylideneamino) piperazines | Various strains | 3.125 - 12.5 μg/mL |

The specific MIC for this compound has not been thoroughly documented in available literature; however, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies, particularly concerning its effects on human cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have indicated that piperazine derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have shown IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | This compound | TBD |

| U-937 | Similar Derivative | 10 nM |

| A549 (Lung) | Similar Derivative | 0.75 nM |

These findings suggest that modifications to the piperazine structure can enhance cytotoxicity against specific cancer types. The mechanism appears to involve disruption of protein synthesis and DNA replication in targeted cells .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in critical processes such as cell proliferation and apoptosis. Studies indicate that similar compounds can inhibit key enzymes or receptors associated with cancer cell survival.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-chloro-5-nitrobenzoyl)-4-(4-methoxyphenyl)piperazine?

- Methodological Answer : The compound is typically synthesized via acylation of 4-(4-methoxyphenyl)piperazine with 2-chloro-5-nitrobenzoyl chloride. A general procedure involves dissolving the piperazine derivative in dichloromethane (DCM), adding the benzoyl chloride with a base like N,N-diisopropylethylamine (DIPEA), and stirring under inert conditions. Purification is achieved via crystallization or flash chromatography . For derivatives with varying substituents, adjusting reaction stoichiometry (e.g., 0.5 mmol piperazine, 0.5 mmol acyl chloride) and solvents (e.g., ethanol for polar intermediates) can optimize yields .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and purity. For example, aromatic protons in the 2-chloro-5-nitrobenzoyl group appear as multiplets at δ 7.32–8.00 ppm in CDCl₃. High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) validate molecular formulas. Melting points (e.g., 153–154°C for brominated analogs) further confirm crystalline purity .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid inhalation of dust; work in a fume hood. In case of skin contact, wash with soap and water. Store in airtight containers at 2–8°C, away from oxidizers. Combustion may release toxic fumes (e.g., NOₓ, CO), requiring dry powder extinguishers .

Advanced Research Questions

Q. How can reaction yields be optimized for analogs with bulky substituents?

- Methodological Answer : Lower yields in sterically hindered analogs (e.g., 41% for 4-bromophenyl derivative ) suggest the need for optimized conditions:

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Solvent Polarity : Switch to THF or DMF for better solubility of bulky intermediates.

- Temperature : Prolonged reflux (e.g., 12–24 hours) enhances conversion .

Q. What pharmacological activities have been observed in structurally related piperazine derivatives?

- Methodological Answer : Piperazines with electron-withdrawing groups (e.g., nitro, chloro) show antimicrobial potential. For example, 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine exhibits moderate activity against Staphylococcus aureus (MIC: 16 µg/mL). Cardiotropic activity is noted in analogs with methoxy groups, reducing arrhythmia in rodent models via calcium channel modulation .

Q. How do substituent variations impact structure-activity relationships (SAR)?

- Methodological Answer :

| Substituent Position | Biological Activity | Mechanism Insight |

|---|---|---|

| 2-Chloro-5-nitro (target compound) | Antimicrobial (hypothesized) | Electron-withdrawing groups enhance membrane penetration |

| 4-Bromophenyl | Lower cytotoxicity (IC₅₀ > 50 µM) | Steric hindrance reduces target binding |

| 3-Trifluoromethyl | Improved antifungal activity | Hydrophobic interactions with fungal enzymes |

Q. How should researchers address contradictory data in biological assays?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values across studies) may arise from assay conditions. Standardize protocols:

- Cell Lines : Use consistent lineages (e.g., HepG2 for cytotoxicity).

- Control Compounds : Include reference drugs (e.g., doxorubicin for anticancer assays).

- Replicate Experiments : Perform triplicate runs with blinded analysis to minimize bias .

Q. What analytical methods ensure purity in complex derivatives?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with diode-array detection (DAD) to detect impurities (<0.5%). For chiral analogs, use chiral stationary phases or circular dichroism (CD). X-ray crystallography resolves ambiguous stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.